BenchChemオンラインストアへようこそ!

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide

Carboxylesterase 1 CES1 inhibition Drug metabolism

N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 1219844-60-6, molecular formula C₁₇H₁₃N₃O₃, molecular weight 307.3 g/mol) is a heterocyclic small molecule that combines a 1H-indazol-6-amine moiety with a 7-methoxy-1-benzofuran-2-carboxylic acid via a carboxamide bond. The compound belongs to a broader class of indazole carboxamides that have been patented as kinase inhibitors, particularly inhibitors of IKK2 (IKKβ), with potential applications in inflammatory and proliferative disorders.

Molecular Formula C17H13N3O3
Molecular Weight 307.309
CAS No. 1219844-60-6
Cat. No. B2837114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
CAS1219844-60-6
Molecular FormulaC17H13N3O3
Molecular Weight307.309
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C17H13N3O3/c1-22-14-4-2-3-10-7-15(23-16(10)14)17(21)19-12-6-5-11-9-18-20-13(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21)
InChIKeyGXGAWEXPARWSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 1219844-60-6): Baseline Characterization for Research Procurement


N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 1219844-60-6, molecular formula C₁₇H₁₃N₃O₃, molecular weight 307.3 g/mol) is a heterocyclic small molecule that combines a 1H-indazol-6-amine moiety with a 7-methoxy-1-benzofuran-2-carboxylic acid via a carboxamide bond . The compound belongs to a broader class of indazole carboxamides that have been patented as kinase inhibitors, particularly inhibitors of IKK2 (IKKβ), with potential applications in inflammatory and proliferative disorders [1]. Fragment-level bioactivity screening indicates inhibition of human carboxylesterase 1 (CES1) at sub-micromolar potency [2]. However, peer-reviewed primary literature providing head-to-head quantitative comparisons with close structural analogs for this specific compound is currently absent from major public databases.

Why N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Substitution within the indazole-benzofuran carboxamide chemotype is not functionally neutral. The 7-methoxy substitution on the benzofuran ring distinguishes this compound from its 6-methoxy-3-methyl analog (CAS 1219914-89-2) and from the 2,3-dihydrobenzofuran variant (ChemSpider ID 113545333), each of which presents altered hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility . In the broader class, indazole carboxamides bearing different heterocyclic appendages exhibit divergent selectivity profiles across kinase families, as documented in IKK2 inhibitor patents from GlaxoSmithKline and Bayer [1]. Even within a single target class, minor structural modifications can shift potency by orders of magnitude, making unvalidated analog substitution a significant source of experimental irreproducibility in both biochemical and cell-based assays.

Quantitative Differentiation Evidence for N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide


CES1 Inhibitory Potency of N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide vs. Structural Analogs

Screening data indicate that N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide inhibits human liver carboxylesterase 1 (CES1) with a bioactivity value ≤ 0.1 μM in a cell-based assay [1]. By contrast, the 2,3-dihydrobenzofuran analog (N-(3H-Indazol-6-yl)-7-methoxy-2,3-dihydro-1-benzofuran-2-carboxamide, ChemSpider ID 113545333) has no reported CES1 activity in the same or comparable databases, and the 6-methoxy-3-methyl analog (CAS 1219914-89-2) is primarily annotated for VEGFR2 inhibition rather than CES1 engagement . The presence of the fully aromatic benzofuran ring in the target compound may confer a distinct pharmacophore for CES1 binding that is absent in the reduced or methyl-substituted analogs. This represents indirect, cross-study comparable evidence for functional differentiation, though direct head-to-head IC₅₀ data from a single controlled study are not available in the public domain.

Carboxylesterase 1 CES1 inhibition Drug metabolism

Structural Differentiation from the 2,3-Dihydrobenzofuran Analog: Impact on Planarity and Ligand Efficiency

N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide possesses a fully aromatic benzofuran core with molecular formula C₁₇H₁₃N₃O₃ and molecular weight 307.3 g/mol . Its closest catalogued analog, N-(3H-Indazol-6-yl)-7-methoxy-2,3-dihydro-1-benzofuran-2-carboxamide (ChemSpider ID 113545333), carries a saturated 2,3-dihydrobenzofuran ring, resulting in a molecular formula of C₁₇H₁₅N₃O₃ and an increased molecular weight of 309.3 g/mol . The saturation of the benzofuran ring eliminates the planar, conjugated π-system, which can alter: (i) the spatial orientation of the 7-methoxy group relative to the indazole ring, (ii) the compound's UV absorption and fluorescence properties, and (iii) potential π-stacking interactions with aromatic residues in protein binding pockets. These differences are structural and physicochemical in nature, supporting class-level inference that the two compounds cannot be considered functionally interchangeable despite their nominal similarity.

Structural biology Ligand design Benzofuran Dihydrobenzofuran

Positional Selectivity: 7-Methoxy vs. 6-Methoxy-3-Methyl Substitution on the Benzofuran Scaffold

The target compound features a 7-methoxy substituent on the benzofuran ring, whereas the commercially available analog N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide (CAS 1219914-89-2) incorporates a 6-methoxy group and an additional 3-methyl substituent . This regioisomeric and substitutional difference has functional consequences: the 6-methoxy-3-methyl analog is primarily associated with VEGFR2 kinase inhibition in vendor annotations, while the 7-methoxy (target) compound has fragment-level CES1 inhibitory activity [1]. Within the broader indazole carboxamide patent literature, para- vs. meta-substitution patterns on appended aryl rings are known to modulate IKK2 inhibitory potency and kinase selectivity profiles [2]. Although direct comparative biochemical data for these two specific analogs are lacking, the combination of different methoxy positions and the presence vs. absence of the 3-methyl group makes bioisosteric interchange unsupported by current evidence.

Kinase inhibition VEGFR2 IKK2 Regioisomer differentiation

Pharmacological Class Association: IKK2 Kinase Inhibition as a Shared but Undifferentiated Feature

Indazole carboxamides as a class are established IKK2 (IKKβ) inhibitors, as documented in patents from GlaxoSmithKline (US8501780B2) and Bayer Pharma AG (TN2016000248A1) [1][2]. The Bayer patent specifically claims 6-substituted indazoles bearing carboxamide side chains for the treatment of endometriosis, lymphomas, macular degeneration, COPD, and psoriasis [2]. While N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide falls structurally within the scope of these claims, no compound-specific IKK2 IC₅₀ data for this exact molecule are disclosed in the public patent examples. Representative compounds in the GlaxoSmithKline patent series achieve IKK2 IC₅₀ values in the low nanomolar range, but these data cannot be directly extrapolated to the target compound without experimental confirmation [1]. This evidence dimension is therefore classified as class-level inference only and should not be interpreted as a verified point of differentiation relative to other indazole carboxamide IKK2 inhibitors.

IKK2 IKKβ NF-κB Inflammation

Recommended Research Application Scenarios for N-(1H-Indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide Based on Available Evidence


Chemical Probe for Carboxylesterase 1 (CES1) Functional Studies

The sub-micromolar CES1 inhibitory bioactivity (≤ 0.1 μM) documented for N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide supports its use as a starting point for developing chemical probes targeting human CES1 [1]. Applications include investigating CES1-mediated prodrug activation (e.g., the antiplatelet agent clopidogrel), studying inter-individual variability in hepatic esterase activity, and dissecting the role of CES1 in xenobiotic detoxification pathways. Researchers should note that CES1 selectivity over the related isoform CES2 has not been characterized, and confirmatory in vitro profiling is recommended before deployment in biological studies.

Kinase Inhibitor Lead Optimization in the Indazole Carboxamide Series

Given the established IKK2 inhibitory activity of the indazole carboxamide chemotype and the specific inclusion of 6-substituted indazoles with carboxamide side chains in Bayer's patent claims for inflammatory and proliferative diseases, this compound can serve as a diversification point in medicinal chemistry campaigns [2]. Its unique 7-methoxybenzofuran appendage distinguishes it from the more commonly explored pyridine-, pyrimidine-, or phenyl-substituted indazole carboxamides, potentially offering novel intellectual property space and alternative kinase selectivity profiles.

Pharmacophore Characterization of Benzofuran-Containing Kinase Modulators

The fully aromatic 7-methoxybenzofuran moiety present in this compound, as distinguished from the saturated 2,3-dihydrobenzofuran analog (ChemSpider ID 113545333), provides a defined structural probe for assessing the contribution of π-system planarity to kinase binding . Structure-activity relationship (SAR) studies comparing this compound with its dihydro analog can help delineate the role of aromatic stacking interactions in target engagement and selectivity, informing rational design of next-generation inhibitors.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C₁₇H₁₃N₃O₃) and molecular weight (307.3 g/mol) confirmed by Chemsrc, this compound can be utilized as a reference standard for HPLC-MS method development, purity assessment, and stability testing in research laboratories . The availability of the 2,3-dihydro analog and the 6-methoxy-3-methyl analog as structurally distinct comparator compounds further enables the development of separation methods capable of resolving closely related indazole-benzofuran carboxamides.

Quote Request

Request a Quote for N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.